
4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one, also known as NPOC, is a chemical compound that is widely used in scientific research. It is a fluorescent probe that is commonly used to study enzyme kinetics, protein interactions, and other biochemical processes.
作用機序
The mechanism of action of 4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one is based on its fluorescence properties. When excited with light of a specific wavelength, 4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one emits fluorescence at a different wavelength. The intensity of this fluorescence is proportional to the concentration of 4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one in the sample. This property makes 4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one a useful tool for measuring enzyme activity and protein-ligand interactions.
Biochemical and Physiological Effects:
4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one itself does not have any significant biochemical or physiological effects. It is a relatively inert compound that is used as a tool for studying other biological processes.
実験室実験の利点と制限
One of the main advantages of 4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one is its fluorescence properties. It is a highly sensitive probe that can detect very low concentrations of enzymes and proteins. It is also relatively easy to use and can be incorporated into a wide range of experimental protocols.
However, there are also some limitations to the use of 4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one. One of the main limitations is that it is a relatively large molecule compared to other fluorescent probes. This can limit its ability to penetrate cell membranes and interact with intracellular targets. Additionally, 4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one can be sensitive to pH and temperature changes, which can affect its fluorescence properties.
将来の方向性
There are several potential future directions for the use of 4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one in scientific research. One area of interest is the development of new 4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one derivatives with improved properties, such as increased sensitivity or better stability. Another potential direction is the use of 4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one in vivo, to study biological processes in living organisms. Finally, 4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one could be used in combination with other probes and techniques, such as mass spectrometry or X-ray crystallography, to provide a more complete picture of biological processes.
合成法
The synthesis of 4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one involves several steps. First, 3-nitrophenol is reacted with ethyl chloroformate to produce 3-nitrophenyl chloroformate. This intermediate is then reacted with 7-hydroxycoumarin-4-acetic acid to produce 4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one. The overall yield of this reaction is typically around 50%.
科学的研究の応用
4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one is widely used in scientific research as a fluorescent probe. It is commonly used to study enzyme kinetics, protein interactions, and other biochemical processes. For example, 4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one can be used to measure the activity of enzymes such as esterases and proteases. It can also be used to study protein-ligand interactions and protein conformational changes.
特性
IUPAC Name |
4-(3-nitrophenyl)-7-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO6/c1-11(20)10-24-14-5-6-15-16(9-18(21)25-17(15)8-14)12-3-2-4-13(7-12)19(22)23/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOXIUKCNHVCSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5737840.png)
![methyl 4-[(4-benzylphenoxy)methyl]benzoate](/img/structure/B5737854.png)
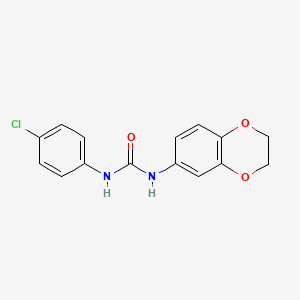
![1-(2,3-dimethylphenyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5737861.png)
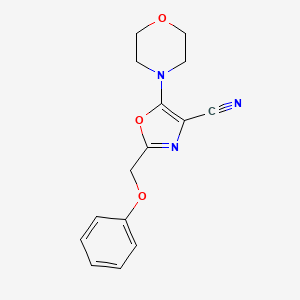
![N-[3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]-1-pyrrolidinecarboxamide](/img/structure/B5737870.png)
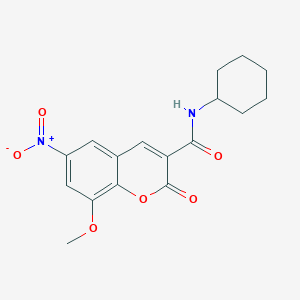
![3-allyl-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio}-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5737888.png)

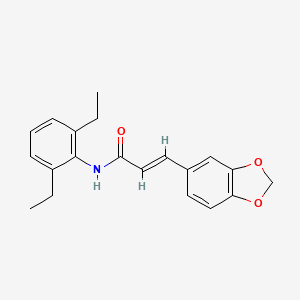
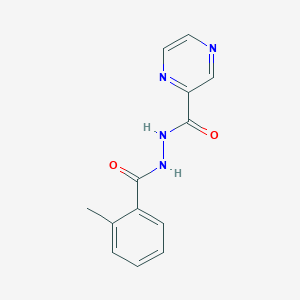
![1-[(4-fluorophenyl)sulfonyl]-4-(5-methyl-2-furoyl)piperazine](/img/structure/B5737918.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5737925.png)